Zinc Phosphate

Description

Properties

IUPAC Name |

trizinc;diphosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H3O4P.3Zn/c2*1-5(2,3)4;;;/h2*(H3,1,2,3,4);;;/q;;3*+2/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRXTYHSAJDENHV-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

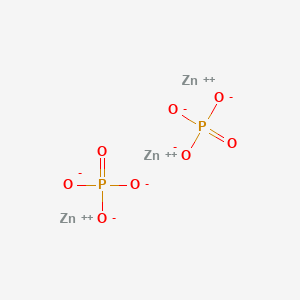

Canonical SMILES |

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Zn+2].[Zn+2].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Zn3(PO4)2, O8P2Zn3 | |

| Record name | zinc phosphate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Zinc_phosphate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3064807 | |

| Record name | Trizinc phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Liquid, Other Solid; Liquid; Liquid, Other Solid; Water or Solvent Wet Solid, White solid; [Hawley] White odorless powder; [MSDSonline] | |

| Record name | Phosphoric acid, zinc salt (2:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8753 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7779-90-0, 13847-22-8, 14332-60-6 | |

| Record name | Zinc phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007779900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinc phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013847228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, zinc salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014332606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, zinc salt (2:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trizinc phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trizinc bis(orthophosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.040 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phosphoric acid, zinc salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.153 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1E2MCT2M62 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Zinc Phosphate

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis and characterization of zinc phosphate (Zn₃(PO₄)₂). With full editorial control, this document is structured to offer not just procedural steps but also the fundamental scientific reasoning behind experimental choices, ensuring a self-validating system of protocols for reproducible and high-quality results.

Introduction: The Versatility of this compound

This compound is an inorganic compound that has garnered significant attention across various scientific and industrial fields. Its inherent properties, such as biocompatibility, non-toxicity, and excellent corrosion resistance, make it a material of choice for a wide array of applications.[1][2] In the biomedical field, it is a key component in dental cements and has shown promise in bone tissue engineering and as a drug delivery vehicle.[3][1][4] Its primary industrial application lies in anti-corrosion coatings, where it serves as an environmentally friendly and effective pigment.[5][6][7]

The functionality of this compound is intrinsically linked to its physicochemical properties, such as particle size, morphology, crystallinity, and purity. These characteristics are, in turn, dictated by the chosen synthesis methodology. Therefore, a thorough understanding of different synthesis routes and the means to characterize the resulting material is paramount for any researcher or developer working with this versatile compound. This guide will delve into the most common and effective methods for synthesizing this compound and the essential techniques for its comprehensive characterization.

Part 1: Synthesis Methodologies for this compound

The synthesis of this compound can be achieved through various chemical routes. The choice of method depends on the desired characteristics of the final product, such as particle size, morphology, and crystalline phase. Here, we explore three prevalent methods: chemical precipitation, hydrothermal synthesis, and the sol-gel method.

Chemical Precipitation: The Workhorse Method

Chemical precipitation is a widely used, straightforward, and scalable method for producing this compound nanoparticles. The underlying principle involves the reaction of soluble zinc and phosphate precursors in a solvent, leading to the formation of an insoluble this compound precipitate.

Causality Behind Experimental Choices: The selection of precursors, solvent, pH, and temperature are critical parameters that directly influence the nucleation and growth of this compound crystals, thereby controlling particle size and morphology. For instance, the use of a capping agent or surfactant can prevent particle agglomeration and yield well-dispersed nanoparticles.

Experimental Protocol: Precipitation Synthesis of this compound Nanoparticles [8]

-

Precursor Preparation:

-

Reaction:

-

Slowly add the phosphate solution to the zinc salt solution under constant stirring. The rate of addition is crucial to control the supersaturation and, consequently, the nucleation rate.

-

The pH of the reaction mixture can be adjusted using a base (e.g., ammonia solution) to control the precipitation process.[9] A white precipitate of this compound will form.

-

-

Aging and Washing:

-

The precipitate is typically aged for a specific period to allow for crystal growth and stabilization.

-

The precipitate is then separated by filtration or centrifugation and washed several times with deionized water and ethanol to remove any unreacted precursors and byproducts.[8]

-

-

Drying and Calcination:

-

The washed precipitate is dried in an oven at a moderate temperature (e.g., 60-80 °C).

-

For some applications, a subsequent calcination step at a higher temperature (e.g., 300 °C) is performed to improve crystallinity and remove any residual organic impurities.[8]

-

Workflow for Precipitation Synthesis:

Caption: Workflow for the precipitation synthesis of this compound.

Quantitative Data Summary for Precipitation Synthesis:

| Parameter | Typical Value/Range | Influence on Product |

| Zinc Precursor | Zinc Acetate, Zinc Chloride | Anion can influence reaction kinetics |

| Phosphate Precursor | Phosphoric Acid, KH₂PO₄ | Affects pH and reaction rate |

| Solvent | Deionized Water | Influences solubility and reaction medium |

| Temperature | Room Temperature - 80 °C | Affects reaction rate and crystallinity |

| pH | 3 - 9 | Controls particle size and phase |

| Stirring Speed | 200 - 500 rpm | Ensures homogeneity, affects particle size |

| Aging Time | 1 - 24 hours | Promotes crystal growth and stability |

| Calcination Temp. | 300 - 600 °C | Increases crystallinity, removes impurities |

Hydrothermal Synthesis: Crystalline Control

The hydrothermal method is a powerful technique for synthesizing highly crystalline materials with controlled morphologies.[10][11] It involves a chemical reaction in a sealed vessel (autoclave) at elevated temperatures and pressures.

Causality Behind Experimental Choices: The high temperature and pressure conditions in hydrothermal synthesis increase the solubility of the reactants and facilitate the formation of well-defined crystalline structures. The use of structure-directing agents or templates can lead to the formation of unique and complex morphologies.

Experimental Protocol: Hydrothermal Synthesis of this compound [10]

-

Precursor Mixture:

-

Hydrothermal Reaction:

-

The precursor mixture is transferred to a Teflon-lined stainless-steel autoclave.

-

The autoclave is sealed and heated to a specific temperature (typically 150-200 °C) for a defined period (several hours to days).

-

-

Product Recovery:

-

After the reaction, the autoclave is cooled to room temperature.

-

The solid product is collected by filtration, washed thoroughly with deionized water and ethanol, and then dried.

-

Logical Relationship in Hydrothermal Synthesis:

Caption: Logical flow of the hydrothermal synthesis process.

Sol-Gel Method: Tailoring Nanostructures

The sol-gel method is a versatile wet-chemical technique for synthesizing materials with high purity and homogeneity at relatively low temperatures.[11][12] It involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase.

Causality Behind Experimental Choices: The sol-gel process allows for excellent control over the material's microstructure by manipulating the hydrolysis and condensation reactions of the precursors. The choice of solvent and catalyst can significantly impact the gelation process and the final properties of the this compound.

Experimental Protocol: Sol-Gel Synthesis of this compound [12]

-

Sol Preparation:

-

A zinc precursor (e.g., zinc oxide) is dissolved in a solution to form a transparent sol. This may involve the use of complexing agents like ammonium carbonate and ammonium hydroxide.[12]

-

-

Gel Formation:

-

A phosphate precursor is added to the sol, initiating hydrolysis and condensation reactions that lead to the formation of a gel network.

-

-

Aging and Drying:

-

The gel is aged to strengthen the network and then dried under controlled conditions (e.g., ambient pressure drying) to remove the solvent.[13]

-

-

Calcination:

-

The dried gel is often calcined to remove organic residues and induce crystallization of the this compound phase.

-

Part 2: Characterization Techniques for this compound

A comprehensive characterization of the synthesized this compound is crucial to understand its properties and suitability for a given application. The following techniques provide essential information on the material's structure, morphology, composition, and thermal behavior.

X-ray Diffraction (XRD): Unveiling the Crystal Structure

Principle: XRD is a powerful non-destructive technique that provides information about the crystallographic structure, phase purity, and crystallite size of a material. When a beam of X-rays is directed at a crystalline sample, the X-rays are diffracted by the crystal lattice planes, producing a unique diffraction pattern.

Information Obtained:

-

Phase Identification: The positions and intensities of the diffraction peaks are unique to a specific crystalline phase. By comparing the experimental XRD pattern with standard diffraction data (e.g., from the JCPDS database), the crystalline phase of the synthesized this compound can be identified.[8][14]

-

Crystallinity: Sharp and well-defined peaks indicate a highly crystalline material, while broad peaks suggest an amorphous or poorly crystalline nature.

-

Crystallite Size: The average crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation.[8][15]

Electron Microscopy (SEM and TEM): Visualizing the Morphology

Principle: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are imaging techniques that use a focused beam of electrons to produce high-resolution images of a sample's surface and internal structure, respectively.

Information Obtained:

-

SEM: Provides information about the surface morphology, particle size, and size distribution of the this compound particles.[16][17][18] Backscattered electron (BSE) imaging in SEM can also provide compositional contrast.[16]

-

TEM: Offers much higher resolution than SEM and can reveal details about the internal structure, crystal lattice, and morphology of individual nanoparticles.[8][14]

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Chemical Bonds

Principle: FTIR spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. The resulting spectrum represents a molecular fingerprint, as specific chemical bonds absorb infrared radiation at characteristic frequencies.

Information Obtained:

-

Functional Groups: FTIR is used to identify the functional groups present in the synthesized this compound. The characteristic absorption bands for the phosphate group (PO₄³⁻) are typically observed in the regions of 1100-850 cm⁻¹ and around 600-500 cm⁻¹.[19][20]

-

Presence of Water: The presence of water of hydration can be confirmed by the observation of broad bands corresponding to O-H stretching and bending vibrations.[19][21]

-

Purity: The absence of peaks from organic precursors or impurities confirms the purity of the sample.

Typical FTIR Spectral Regions for this compound:

| Wavenumber Range (cm⁻¹) | Assignment |

| 3600 - 3000 | O-H stretching (adsorbed or crystalline water) |

| 1700 - 1600 | H-O-H bending (water) |

| 1100 - 850 | P-O stretching vibrations in PO₄³⁻ |

| 600 - 500 | O-P-O bending vibrations in PO₄³⁻ |

Thermal Analysis (TGA/DSC): Assessing Thermal Stability

Principle: Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, while Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled.

Information Obtained:

-

TGA: Can be used to determine the thermal stability of this compound and to quantify the amount of hydrated water.[22] Weight loss at specific temperatures corresponds to the removal of adsorbed and crystalline water or the decomposition of any residual organic matter.

-

DSC: Can identify phase transitions, melting points, and crystallization events. For hydrated this compound, endothermic peaks in the DSC curve correspond to dehydration steps.[22]

Conclusion

This guide has provided a detailed overview of the synthesis and characterization of this compound, emphasizing the scientific rationale behind various experimental choices. By understanding and applying the principles and protocols outlined herein, researchers and developers can effectively synthesize this compound with tailored properties for a wide range of applications, from advanced biomedical devices to high-performance anti-corrosion coatings. The combination of controlled synthesis and comprehensive characterization is the cornerstone of successful materials science research and development in this field.

References

- Synthesis and Characterisation of this compound Nanoparticles by Precipitation Method. (n.d.).

- Effect of this compound on the Corrosion Behavior of Waterborne Acrylic Coating/Metal Interface. (n.d.). National Institutes of Health.

- This compound Anti-Corrosion for Marine Coatings. (n.d.). Maha Asia.

- HALOX® this compound. (n.d.). ICL Phosphate Specialty Corrosion Inhibitors and Paint & Coating Additives.

- This compound Nanoparticles: A Review on Physical, Chemical, and Biological Synthesis and their Applications. (2022). ResearchGate.

- Hydrothermal Synthesis and Structures of Three-Dimensional Zinc Phosphates Built-Up from Two-Dimensional Layers and One-Dimensional Chains and Ladders. (n.d.). ACS Publications.

- This compound as Versatile Material for Potential Biomedical Applications Part 1. (2025).

- Synthesis and Characterisation of this compound Nanoparticles by Precipitation Method. (n.d.).

- TESTING CHEMICAL this compound BASE AS A CORROSION INHIBITOR ON CARBON STEEL IN THE CORROSION MEDIA OF COOLING WATER, SEA WATER. (n.d.).

- This compound for Anti-Corrosive Paints. (2024). Esaar International Pvt. Ltd.

- This compound as versatile material for potential biomedical applications Part II. (2025).

- Intensification of Synthesis of Crystalline this compound (Zn3(Po4)2) Nanopowder: Advantage of Sonochemical Method Over Conventional Method. (2016). Austin Publishing Group.

- FT-IR spectra of this compound molecular sieves in EG:H 2 O (1:4, v/v)... (n.d.). ResearchGate.

- FT-IR spectra of amorphous this compound nanospheres (upper line) and... (n.d.). ResearchGate.

- Intensification of Synthesis of Crystalline this compound (Zn3(Po4)2) Nanopowder: Advantage of Sonochemical Method Over Convent. (2016).

- One-Step Preparation and Characterization of this compound Nanocrystals with Modified Surface. (2011). Scirp.org.

- STUDIES ON OBTAINING OF this compound NANOMATERIALS. (n.d.).

- FTIR spectrum of this compound layer. (n.d.). ResearchGate.

- This compound Nanoparticles: A Review on Physical, Chemical, and Biological Synthesis and their Applications. (n.d.). PubMed.

- The biomimetic synthesis of this compound nanoparticles. (2025). ResearchGate.

- Influence of submicron-sheet this compound synthesised by sol–gel method on anticorrosion of epoxy coating. (n.d.). ResearchGate.

- Recent Progress in Synthesis and Applications of this compound Nanoparticles: A Review. (2022).

- XRD pattern of this compound scanned from 2θ = 15° to 65. (n.d.). ResearchGate.

- Interfacial this compound is the Key to Controlling Biocompatibility of Metallic Zinc Implants. (2019). National Institutes of Health.

- Metal-Containing this compound EDI Zeolites Synthesized by Sol–gel Assisted Hydrothermal Method. (n.d.). MDPI.

- Ca–Zn Phosphate Conversion Coatings Deposited on Ti6Al4V for Medical Applications. (2023).

- Raman (a) and IR spectrum (b) for this compound prepared by different ways: 1) nanocrystals; 2) bulk materials. (n.d.). ResearchGate.

- A sol-gel templating route for the synthesis of hierarchical porous calcium phosphate glasses containing zinc. (n.d.). QMRO Home.

- THERMAL STABILITY OF PHOSPHATE COATINGS ON STEEL. (2015).

- Quality Control Microscopy of Coatings. (n.d.). Thermo Fisher Scientific.

- Synthesis and functionalization of this compound@polyglycidyl methacrylate composites for antimicrobial drug immobilization and controlled release: an in vitro study. (n.d.). New Journal of Chemistry (RSC Publishing).

- SEM micrographs of the phosphate-crystal sizes: (a) this compound with... (n.d.). ResearchGate.

- Performance and Characterization Study of this compound Coating over Steel for Automotive Application. (n.d.). IRJET.

- Heat Transformation of this compound Coatings. (2025). ResearchGate.

- SEM micrographs of this compound coating surface formed on the iron... (n.d.). ResearchGate.

- One-Step Preparation and Characterization of this compound Nanocrystals with Modified Surface. (n.d.). Scientific Research Publishing.

- Solvothermal synthesis and characterization of an one-dimensional this compound. (2025).

- Zn–IMP 3D Coordination Polymers for Drug Delivery: Crystal Structure and Computational Studies. (n.d.). MDPI.

- SEM images of the phosphate with 1000ppm Ni 2+. (n.d.). ResearchGate.

- Characterization of this compound Coatings: Influence of pH and Temperature on Morphology and Corrosion Resistance. (2021). MDPI.

- Hydrothermal Synthesis of Zinc Oxide Nanoparticles Using Different Chemical Reaction Stimulation Methods and Their Influence on Process Kinetics. (n.d.). MDPI.

- Synthesis of porous zinc-based/zinc oxide composites via sol–gel and ambient pressure drying routes. (2018). National Institutes of Health.

- Synthesis, characterization and thermal expansion of the zinc-containing phosphates with the mineral-like framework structures. (n.d.). ResearchGate.

- The thermogravimetric analysis (TGA) of the synthesized ZnO nanoparticles. (n.d.). ResearchGate.

Sources

- 1. This compound Nanoparticles: A Review on Physical, Chemical, and Biological Synthesis and their Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Effect of this compound on the Corrosion Behavior of Waterborne Acrylic Coating/Metal Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Anti-Corrosion for Marine Coatings [maha.asia]

- 7. This compound for Anti-Corrosive Paints | Esaar International Pvt. Ltd. [esaar.com]

- 8. ijirse.in [ijirse.in]

- 9. austinpublishinggroup.com [austinpublishinggroup.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. One-Step Preparation and Characterization of this compound Nanocrystals with Modified Surface [file.scirp.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of porous zinc-based/zinc oxide composites via sol–gel and ambient pressure drying routes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. One-Step Preparation and Characterization of this compound Nanocrystals with Modified Surface [scirp.org]

- 15. ipme.ru [ipme.ru]

- 16. Electron Microscopy | Quality Control Microscopy | Thermo Fisher Scientific - JP [thermofisher.com]

- 17. researchgate.net [researchgate.net]

- 18. irjet.net [irjet.net]

- 19. austinpublishinggroup.com [austinpublishinggroup.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. hrcak.srce.hr [hrcak.srce.hr]

Foreword: Unveiling the Crystalline Blueprint of a Versatile Biomaterial

An In-Depth Technical Guide to the Crystal Structure Analysis of Zinc Phosphate Compounds for Pharmaceutical and Biomedical Applications

This compound (Zn₃(PO₄)₂) and its various hydrated and substituted forms are not merely simple inorganic compounds; they are materials of significant and growing interest in the pharmaceutical and biomedical fields. Their biocompatibility, non-toxicity, and tunable properties have led to their use in applications ranging from dental cements to sophisticated drug delivery systems and bone regeneration scaffolds.[1][2][3][4] The therapeutic efficacy and mechanical reliability of these materials are intrinsically linked to their atomic arrangement—their crystal structure.

This guide is designed for researchers, scientists, and drug development professionals who seek a deeper understanding of the methodologies used to elucidate the crystal structures of this compound compounds. We will move beyond a superficial listing of techniques to explore the "why" behind experimental choices, offering insights grounded in practical application. Our focus is on building a robust, self-validating system of analysis that ensures the scientific integrity of your findings.

The Significance of Crystal Structure in this compound Biomaterials

The arrangement of zinc and phosphate ions in a crystal lattice dictates a material's fundamental properties. For drug development professionals, understanding this relationship is paramount.

-

Solubility and Drug Release Kinetics: Different polymorphs (compounds with the same chemical formula but different crystal structures) of this compound will exhibit varying dissolution rates. This directly impacts the release profile of an encapsulated active pharmaceutical ingredient (API). A porous, open-framework structure might be suitable for rapid drug release, while a dense, layered structure could be engineered for sustained delivery.[5]

-

Biocompatibility and Bioactivity: The surface topography and ionic presentation of a crystal face can influence cellular adhesion, proliferation, and differentiation. For instance, the formation of a hopeite (Zn₃(PO₄)₂·4H₂O) layer has been shown to promote the regrowth of hydroxyapatite, a key component of bone, making it a valuable material for orthopedic and dental implants.[1][6]

-

Mechanical Properties: In applications like dental cements, the crystal structure governs properties such as compressive strength, adhesion, and durability.[2][7] Understanding the crystalline phase composition is crucial for optimizing these characteristics.

A Multi-Faceted Approach to Crystal Structure Determination

A comprehensive analysis of this compound compounds rarely relies on a single technique. Instead, a synergistic application of several methods provides a complete and validated picture of the material's structure.

X-ray Diffraction: The Cornerstone of Crystallography

X-ray diffraction (XRD) is the primary tool for determining the crystal structure of a material. It relies on the principle of Bragg's Law, where X-rays are diffracted by the electron clouds of atoms in a periodic lattice.

For obtaining an unambiguous, high-resolution crystal structure, SC-XRD is the gold standard.[8] This technique is capable of determining the precise location of each atom in the unit cell, bond lengths, bond angles, and the overall crystal packing.

Experimental Workflow: From Crystal to Structure

Caption: Workflow for single-crystal X-ray diffraction analysis.

Causality Behind Experimental Choices:

-

Crystal Growth: The choice of synthesis method (e.g., hydrothermal, solvothermal, slow evaporation) is critical as it directly influences the size and quality of the resulting crystals.[5][8] For SC-XRD, crystals should ideally be between 0.1 and 0.5 mm in size and free of defects.

-

Data Collection Temperature: Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in sharper diffraction spots and a more precise structure determination.

When single crystals are not available, or for routine phase identification and quality control, powder X-ray diffraction (PXRD) is the method of choice.[9][10] This technique uses a powdered sample, which contains a vast number of randomly oriented crystallites. The resulting diffraction pattern is a unique "fingerprint" of the crystalline phases present.

Key Applications of PXRD:

-

Phase Identification: By comparing the experimental diffraction pattern to databases like the International Centre for Diffraction Data (ICDD), the crystalline phases in a sample can be identified.[11]

-

Phase Purity: PXRD can quickly assess the purity of a synthesized this compound compound, detecting any crystalline impurities.

-

Rietveld Refinement: This powerful analytical method uses a least-squares approach to refine a theoretical diffraction profile against the experimental data.[12] It can provide detailed information on lattice parameters, crystallite size, strain, and quantitative phase analysis in multi-phase samples.[9][11][13]

Experimental Protocol: Standard PXRD Analysis

-

Sample Preparation: Gently grind the this compound sample to a fine, homogenous powder (typically <10 µm particle size) using an agate mortar and pestle to ensure random orientation of the crystallites.

-

Sample Mounting: Pack the powder into a sample holder, ensuring a flat, smooth surface to minimize instrumental artifacts.

-

Data Collection:

-

Instrument: A modern powder diffractometer with a copper X-ray source (Cu Kα radiation, λ ≈ 1.54 Å) is commonly used.[10][14]

-

Scan Range: A typical 2θ range is 10-70°, which covers the most characteristic peaks for this compound compounds.[11]

-

Scan Speed: A slower scan speed (e.g., 0.02° 2θ/s) provides better signal-to-noise ratio and peak resolution.[11]

-

-

Data Analysis:

-

Phase Identification: Use software to match the peak positions and intensities to reference patterns in a database.

-

Rietveld Refinement (if required): Employ specialized software (e.g., TOPAS, GSAS-II) to perform a full-pattern refinement for detailed structural and microstructural information.[15]

-

Spectroscopic Techniques: A Complementary View

Spectroscopic methods provide information about the local chemical environment and bonding within the crystal structure, complementing the long-range order information from XRD.

These vibrational spectroscopy techniques are highly sensitive to the presence of specific functional groups and the symmetry of the crystal lattice.[16]

-

FTIR Spectroscopy: Particularly useful for identifying the presence of water of hydration (broad O-H stretching bands around 3000-3600 cm⁻¹) and ammonium groups (if present in the synthesis).[10][17] The phosphate (PO₄³⁻) group shows characteristic strong absorption bands, typically in the 900-1200 cm⁻¹ region.[18]

-

Raman Spectroscopy: Offers better resolution for the phosphate stretching modes compared to FTIR, making it a powerful tool for distinguishing between different this compound minerals and polymorphs.[16] The position of the symmetric PO₄ stretching mode is particularly diagnostic.

Data Interpretation: Vibrational Modes of this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Technique | Significance |

| O-H Stretch (Water) | 3000 - 3600 | FTIR, Raman | Confirms the presence and nature of hydration.[16] |

| P-O Asymmetric Stretch (ν₃) | ~1000 - 1100 | FTIR, Raman | Strongest phosphate vibration, sensitive to local symmetry.[18] |

| P-O Symmetric Stretch (ν₁) | ~930 - 980 | Raman (strong), FTIR (weak) | Sharp, intense peak in Raman; highly diagnostic for phase ID.[16][19] |

| O-P-O Bending (ν₄, ν₂) | ~400 - 650 | FTIR, Raman | Provides further fingerprinting of the phosphate environment.[19][20] |

Thermal Analysis: Probing Structural Stability

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability of this compound compounds and to quantify the amount of hydrated water.

-

TGA: Measures the change in mass of a sample as a function of temperature. For hydrated zinc phosphates like hopeite (Zn₃(PO₄)₂·4H₂O), TGA can precisely determine the temperature ranges over which water molecules are lost.[10][17][21]

-

DSC: Measures the heat flow into or out of a sample as it is heated or cooled. It can detect phase transitions, crystallization events, and melting points.[22]

Common Crystal Structures of this compound

The crystal chemistry of zinc phosphates is rich and varied, with structures ranging from simple anhydrous forms to complex, open frameworks.

-

Hopeite and Parahopeite: These are hydrated forms of this compound (Zn₃(PO₄)₂·4H₂O) and are commonly found in biomaterials and dental cements.[1][23] Hopeite has an orthorhombic crystal structure.[10][17]

-

Layered and Open-Framework Structures: Often synthesized hydrothermally with organic templates, these structures can exhibit pores and channels of varying sizes, making them interesting candidates for drug delivery and catalysis.[5][8] The framework is built from interconnected ZnO₄ and PO₄ tetrahedra.

-

Substituted Structures: The zinc site in the crystal lattice can be partially substituted with other divalent cations like magnesium, manganese, or nickel, which can tailor the material's properties for specific applications.[11][13]

Caption: Key structural motifs in this compound compounds.

Conclusion: From Structure to Function

The crystal structure analysis of this compound compounds is a critical endeavor for any scientist working with these materials in a pharmaceutical or biomedical context. A thorough understanding, gained through the synergistic use of techniques like X-ray diffraction, vibrational spectroscopy, and thermal analysis, allows for the rational design and quality control of this compound-based products. By elucidating the atomic-level blueprint, we can directly influence the macroscopic properties that govern performance, from the drug release profile of a nanoparticle carrier to the longevity of a dental implant. This guide provides the foundational knowledge to not only perform these analyses but to understand the critical interplay between structure and function, ultimately leading to the development of safer and more effective medical technologies.

References

-

Experimental conditions and crystallographic data for the single X-ray diffraction study. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Frost, R. L. (2004). An infrared and Raman spectroscopic study of natural zinc phosphates. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 60(7), 1439–1445. Available from: [Link]

-

This compound as Versatile Material for Potential Biomedical Applications Part 1. (n.d.). IntechOpen. Retrieved January 6, 2026, from [Link]

-

This compound as versatile material for potential biomedical applications Part II. (n.d.). IntechOpen. Retrieved January 6, 2026, from [Link]

-

Boyd, A., et al. (2023). Biological Evaluation of this compound Cement for Potential Bone Contact Applications. Journal of Functional Biomaterials, 14(1), 43. Available from: [Link]

-

This compound Nanoparticles: A Review on Physical, Chemical, and Biological Synthesis and their Applications. (2022). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Chen, Y., et al. (2007). Ionothermal synthesis and characterization of two zinc phosphates from a protic ionic liquid. CrystEngComm, 9, 857-861. Available from: [Link]

-

An infrared and Raman spectroscopic study of natural zinc phosphates. (n.d.). SciSpace. Retrieved January 6, 2026, from [Link]

-

Kannan, S., et al. (2009). Synthesis and Structure Refinement of Zinc‐Doped β‐Tricalcium Phosphate Powders. Journal of the American Ceramic Society, 92(6), 1276-1281. Available from: [Link]

-

Microstructural characterization of dental this compound cements using combined small angle neutron scattering and microfocus X-ray computed tomography. (2017). Pocket Dentistry. Retrieved January 6, 2026, from [Link]

-

Synthesis and Characterisation of this compound Nanoparticles by Precipitation Method. (n.d.). International Journal of Innovative Research in Science & Engineering. Retrieved January 6, 2026, from [Link]

-

Intensification of Synthesis of Crystalline this compound (Zn3(Po4)2) Nanopowder: Advantage of Sonochemical Method Over Conventional Precipitation Method. (2016). ResearchGate. Retrieved January 6, 2026, from [Link]

-

X-ray powder diffraction, thermal analysis and IR studies of zinc ammonium phosphate hexahydrate. (2010). OAM-RC. Retrieved January 6, 2026, from [Link]

-

Zinc-Based Biomaterials for Regeneration and Therapy. (2017). PMC - NIH. Retrieved January 6, 2026, from [Link]

-

Raman (a) and IR spectrum (b) for this compound prepared by different ways: 1) nanocrystals; 2) bulk materials. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

This compound Nanoparticles: A Review on Physical, Chemical, and Biological Synthesis and their Applications. (2022). PubMed. Retrieved January 6, 2026, from [Link]

-

Wang, J., et al. (2011). One-Step Preparation and Characterization of this compound Nanocrystals with Modified Surface. Soft Nanoscience Letters, 1, 81-85. Available from: [Link]

-

Crystal Structure and Properties of this compound Layers on Aluminum and Steel Alloy Surfaces. (2023). MDPI. Retrieved January 6, 2026, from [Link]

-

Infrared-spectroscopy analysis of this compound and nickel and manganese modified this compound coatings on electrogalvanized steel. (2006). SciELO. Retrieved January 6, 2026, from [Link]

-

Synthesis of this compound and zinc ammonium phosphate nanostructures with different morphologies through pH control. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

X-ray powder diffraction, thermal analysis and IR studies of zinc ammonium phosphate hexahydrate. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Gaslain, F.O.M., & Chippindale, A.M. (2005). Synthesis and crystal structure of a 3-D this compound, [C5N2H14][Zn2(PO3(OH))3]. Comptes Rendus Chimie, 8(3-4), 387-392. Available from: [Link]

-

Figure S6. (a) FT-IR; and (b) Raman spectra of this compound coated... (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Zn–IMP 3D Coordination Polymers for Drug Delivery: Crystal Structure and Computational Studies. (2024). MDPI. Retrieved January 6, 2026, from [Link]

-

Crystal Structure and Properties of this compound Layers on Aluminum and Steel Alloy Surfaces. (2023). ResearchGate. Retrieved January 6, 2026, from [Link]

-

This compound. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]

-

Optimization of Flow Rate for Uniform this compound Coating on Steel Cylinders. (n.d.). NIH. Retrieved January 6, 2026, from [Link]

-

This compound Formula. (2023). GeeksforGeeks. Retrieved January 6, 2026, from [Link]

-

(PDF) this compound Nanoparticles Produced in Saliva. (2020). ResearchGate. Retrieved January 6, 2026, from [Link]

-

This compound-based nanoparticles as a novel antibacterial agent: in vivo study on rats after dietary exposure. (2019). PubMed Central. Retrieved January 6, 2026, from [Link]

-

Rietveld refinement analysis of the powder X‐ray diffraction analysis... (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

a Powder X-ray diffraction pattern; b Single crystal XRD pattern of... (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Powder X-ray diffraction pattern of as-synthesized this compound. (n.d.). The Royal Society of Chemistry. Retrieved January 6, 2026, from [Link]

-

Crystal Structure and Properties of this compound Layers on Aluminum and Steel Alloy Surfaces. (2023). MDPI. Retrieved January 6, 2026, from [Link]

-

Rietveld refinement. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]

-

THERMAL STABILITY OF PHOSPHATE COATINGS ON STEEL. (2015). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Thermal stability of a low Tg phosphate glass investigated by DSC, XRD and solid state NMR. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

One-Step Preparation and Characterization of this compound Nanocrystals with Modified Surface. (2011). Scientific Research Publishing. Retrieved January 6, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound Nanoparticles: A Review on Physical, Chemical, and Biological Synthesis and their Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ionothermal synthesis and characterization of two zinc phosphates from a protic ionic liquid - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 6. Zinc-Based Biomaterials for Regeneration and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Microstructural characterization of dental this compound cements using combined small angle neutron scattering and microfocus X-ray computed tomography | Pocket Dentistry [pocketdentistry.com]

- 10. oam-rc.inoe.ro [oam-rc.inoe.ro]

- 11. mdpi.com [mdpi.com]

- 12. Rietveld refinement - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. austinpublishinggroup.com [austinpublishinggroup.com]

- 15. researchgate.net [researchgate.net]

- 16. An infrared and Raman spectroscopic study of natural zinc phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. scielo.br [scielo.br]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. hrcak.srce.hr [hrcak.srce.hr]

- 22. researchgate.net [researchgate.net]

- 23. This compound - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Thermal Properties of Zinc Phosphate for Material Science

Introduction: The Critical Role of Thermal Properties in Zinc Phosphate Applications

This compound (Zn₃(PO₄)₂) is a versatile inorganic compound with significant applications ranging from corrosion-resistant coatings and dental cements to pigments and catalysts.[1] For researchers, scientists, and drug development professionals, a comprehensive understanding of its thermal properties is paramount. These properties dictate the material's behavior under varying temperature regimes, influencing its stability, integrity, and performance in diverse applications. This guide provides an in-depth exploration of the core thermal characteristics of this compound, the methodologies for their measurement, and the implications for material science and beyond.

Fundamental Thermal Properties of this compound

The thermal behavior of a material is defined by a set of key properties. For this compound, these include its melting point, thermal stability and decomposition, coefficient of thermal expansion, thermal conductivity, and specific heat capacity.

Melting Point and Thermal Stability

Anhydrous this compound exhibits a high melting point of 900 °C (1170 K) , indicative of its strong ionic and covalent bonding.[2][3] This high melting point contributes to its utility in applications requiring thermal stability.

The thermal stability of this compound is a critical consideration, particularly for its hydrated forms. This compound can exist in various hydrated states, with this compound tetrahydrate (Zn₃(PO₄)₂·4H₂O), also known as the mineral hopeite, being a common form.[1] Thermal analysis reveals a multi-stage decomposition process for this hydrate:

-

~95 °C: Onset of dehydration, with the loss of two water molecules to form this compound dihydrate (Zn₃(PO₄)₂·2H₂O).[4][5]

-

~145 °C: Further dehydration to form this compound dihydrate.[4][5]

-

~195 °C: Formation of this compound monohydrate (Zn₃(PO₄)₂·H₂O).[4][5]

-

Above 195 °C: The final stage of dehydration occurs, yielding anhydrous this compound (Zn₃(PO₄)₂).[4][5]

This stepwise dehydration is a crucial factor in the processing and application of this compound coatings, as the presence of water can significantly impact adhesion and performance at elevated temperatures. The anhydrous form is noted for its good thermal stability.

Coefficient of Thermal Expansion (CTE)

In the realm of this compound glasses, the CTE can be tailored by adjusting the chemical composition. This tunability is a significant advantage in creating materials with specific thermal expansion characteristics for sealing and bonding applications.

Thermal Conductivity

Thermal conductivity measures a material's ability to conduct heat. As with the CTE, specific values for the thermal conductivity of pure crystalline this compound are not widely reported in the reviewed scientific literature. However, the thermal insulating properties of this compound coatings are implicitly acknowledged in their use. For applications where heat dissipation is critical, understanding and potentially modifying the thermal conductivity of this compound-based composites would be an important area of research.

Specific Heat Capacity

Specific heat capacity is the amount of heat energy required to raise the temperature of a unit mass of a substance by one degree.[7] This property is fundamental to understanding how a material will respond to thermal energy input. No specific value for the specific heat capacity of crystalline anhydrous this compound was found in the conducted research. For composite materials where this compound is a component, this value would be essential for accurate thermal modeling.

Experimental Methodologies for Thermal Analysis

A suite of analytical techniques is employed to characterize the thermal properties of materials like this compound. These methods provide the empirical data necessary to predict and validate material performance.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Differential Scanning Calorimetry (DSC) is a powerful technique used to study the thermal transitions of a material. It measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is instrumental in determining melting points, glass transition temperatures, and the enthalpy of phase changes. For this compound, DSC is particularly useful for elucidating the multi-stage dehydration process of its hydrated forms.[8]

Thermogravimetric Analysis (TGA) complements DSC by measuring the change in mass of a sample as a function of temperature. TGA is essential for quantifying the water loss during the dehydration of this compound hydrates and for assessing the overall thermal stability of the material.[9]

Experimental Protocol: TGA-DSC of this compound Tetrahydrate

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound tetrahydrate is placed in an inert crucible (e.g., alumina).

-

Instrument Setup: The TGA-DSC instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidative side reactions.

-

Thermal Program: The sample is heated at a controlled rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 1000 °C).

-

Data Acquisition: The instrument records the sample's weight change (TGA) and the differential heat flow (DSC) simultaneously.

-

Data Analysis: The resulting TGA curve is analyzed to determine the temperatures at which weight loss occurs, corresponding to the dehydration steps. The DSC curve reveals the endothermic or exothermic nature of these transitions.

Dilatometry

Dilatometry is the primary technique for measuring the coefficient of thermal expansion. A dilatometer measures the dimensional changes of a material as a function of temperature with high precision. This technique is crucial for applications where dimensional stability is critical, such as in dental materials and precision optical components.

Experimental Protocol: Dilatometry for CTE Measurement

-

Sample Preparation: A solid sample of anhydrous this compound with a well-defined geometry (e.g., a cylindrical rod) is prepared.

-

Instrument Setup: The sample is placed in the dilatometer, and a pushrod is brought into contact with the sample.

-

Thermal Program: The sample is subjected to a controlled temperature program, typically involving heating and cooling cycles.

-

Data Acquisition: The displacement of the pushrod, which corresponds to the change in the sample's length, is recorded as a function of temperature.

-

Data Analysis: The coefficient of thermal expansion is calculated from the slope of the length change versus temperature curve.

Laser Flash Analysis (LFA)

Laser Flash Analysis is a widely used non-destructive technique for measuring thermal diffusivity and thermal conductivity.[10] In this method, a short energy pulse heats one face of a sample, and an infrared detector measures the temperature rise on the opposite face. The thermal diffusivity can be calculated from the time it takes for the heat to propagate through the sample. The thermal conductivity can then be determined if the specific heat capacity and density of the material are known. LFA is particularly suitable for characterizing the thermal transport properties of a wide range of solid materials.[11]

Experimental Protocol: Laser Flash Analysis for Thermal Conductivity

-

Sample Preparation: A small, disc-shaped sample of anhydrous this compound with a uniform thickness is prepared. The surfaces are often coated with a thin layer of graphite to enhance energy absorption and emission.

-

Instrument Setup: The sample is mounted in the LFA instrument.

-

Measurement: A high-intensity laser pulse is directed at the bottom surface of the sample. An infrared detector focused on the top surface records the temperature rise as a function of time.

-

Data Analysis: The thermal diffusivity is calculated from the temperature-time data. Using the known density and specific heat capacity (which can be measured by DSC), the thermal conductivity is calculated using the equation:

λ = α ⋅ ρ ⋅ Cₚ

where λ is the thermal conductivity, α is the thermal diffusivity, ρ is the density, and Cₚ is the specific heat capacity.

Data Summary and Visualization

To provide a clear overview of the known thermal properties of this compound, the following table summarizes the available data.

| Property | Value | Conditions/Notes |

| Melting Point (Anhydrous) | 900 °C | --- |

| Decomposition (Tetrahydrate) | Starts at ~95 °C | Stepwise dehydration |

| Coefficient of Thermal Expansion | Data not available for pure crystalline Zn₃(PO₄)₂ | Minimal for dental cements |

| Thermal Conductivity | Data not available for pure crystalline Zn₃(PO₄)₂ | --- |

| Specific Heat Capacity | Data not available for pure crystalline Zn₃(PO₄)₂ | --- |

Diagrams

To visually represent the concepts discussed, the following diagrams are provided.

Caption: Dehydration pathway of this compound tetrahydrate.

Caption: Workflow for determining thermal conductivity using LFA.

Implications for Material Science and Drug Development

The thermal properties of this compound are not merely academic data points; they have profound practical implications:

-

Coatings and Thin Films: The thermal stability of anhydrous this compound makes it an excellent candidate for protective coatings on metals that may be subjected to high temperatures. However, the dehydration of hydrated this compound must be carefully managed during the curing process of these coatings to ensure optimal adhesion and corrosion resistance.

-

Dental and Biomedical Applications: In dentistry, the low thermal expansion of this compound cement is crucial for the longevity of restorations.[1] In drug development, this compound nanoparticles are being explored as drug delivery vehicles. Their thermal stability is a key factor in sterilization processes and ensuring the integrity of the carrier and its payload.

-

Ceramics and Glasses: The ability to tune the thermal expansion of this compound glasses by altering their composition allows for the creation of specialized materials for sealing and bonding dissimilar materials, a common challenge in engineering and electronics.

Conclusion: A Foundation for Future Research

This guide has provided a comprehensive overview of the thermal properties of this compound, synthesizing available data and outlining the key experimental techniques for their characterization. While the melting point and decomposition behavior of this compound are well-documented, there remains a clear need for further research to establish definitive values for the coefficient of thermal expansion, thermal conductivity, and specific heat capacity of pure crystalline anhydrous this compound. Such data will be invaluable for the continued development and application of this important material across a spectrum of scientific and industrial fields. As a Senior Application Scientist, I encourage the research community to pursue these investigations to unlock the full potential of this compound in advanced materials and technologies.

References

-

Wikipedia. This compound. [Link]

- Yuan, A. Q., et al. (2006). [Spectral properties and thermal stability of this compound hydrate]. Guang Pu Xue Yu Guang Pu Fen Xi, 26(8), 1564-7.

-

Ataman Kimya. TRIZINC DIPHOSPHATE. [Link]

-

PubMed. [Spectral properties and thermal stability of this compound hydrate]. [Link]

-

Sputtering Targets. List of Thermal Expansion Coefficients (CTE) for Natural and Engineered Materials. [Link]

-

Alloprof. Specific Heat Capacity of Some Substances. [Link]

-

ResearchGate. Cristal Structure of α-Zn3(PO4)2. [Link]

-

C-Therm. The Benefits and Limitations of Laser Flash Analysis for Determining Thermal Conductivity. [Link]

-

gchem. Heat Capacities for Some Select Substances. [Link]

-

AZoOptics. Using the Laser Flash Method for Thermal Analysis. [Link]

-

BRGM. Zn3(PO4)2 - Thermoddem. [Link]

-

WebQC. Properties of (Zn3(PO4)2). [Link]

-

Wikipedia. This compound. [Link]

-

ResearchGate. Heat Transformation of this compound Coatings. [Link]

-

American Elements. This compound. [Link]

-

ResearchGate. Intensification of Synthesis of Crystalline this compound (Zn3(Po4)2) Nanopowder: Advantage of Sonochemical Method Over Convent. [Link]

-

PubMed. Physical properties of some this compound and polycarboxylate cements. [Link]

-

ResearchGate. Kinetics and Thermodynamics of this compound Hydrate Synthesized by a Simple Route in Aqueous and Acetone Media. [Link]

-

Rev.Adv.Mater.Sci. STUDIES ON OBTAINING OF this compound NANOMATERIALS. [Link]

-

PubChem. Zinc(II) phosphate xhydrate. [Link]

-

ResearchGate. THERMAL STABILITY OF PHOSPHATE COATINGS ON STEEL. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. noahchemicals.com [noahchemicals.com]

- 3. americanelements.com [americanelements.com]

- 4. researchgate.net [researchgate.net]

- 5. [Spectral properties and thermal stability of this compound hydrate] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. msesupplies.com [msesupplies.com]

- 7. Specific Heat Capacity of Some Substances | Secondaire | Alloprof [alloprof.qc.ca]

- 8. researchgate.net [researchgate.net]

- 9. hrcak.srce.hr [hrcak.srce.hr]

- 10. weizmann.ac.il [weizmann.ac.il]

- 11. Table of Specific Heats [hyperphysics.phy-astr.gsu.edu]

fundamental chemical properties of zinc phosphate

An In-depth Technical Guide to the Fundamental Chemical Properties of Zinc Phosphate

Foreword

This compound (Zn₃(PO₄)₂) is an inorganic compound of remarkable versatility, bridging applications from heavy industry to advanced medicine. To the materials scientist, it is a robust anti-corrosion agent that has largely replaced toxic lead and chromate-based coatings.[1] To the dental professional, it is the bedrock of luting cements with a century-long track record of clinical success.[1][2] And to the pharmaceutical researcher, its nanoparticle form presents a biocompatible platform for next-generation drug delivery systems.[3][4][5] This guide eschews a superficial overview, instead delving into the core chemical principles that govern the behavior and utility of this compound. We will explore its structural chemistry, physicochemical properties, synthesis, and the mechanistic underpinnings of its primary applications, providing a foundational understanding for professionals engaged in research, development, and formulation.

Core Physicochemical and Structural Properties

This compound is a white, crystalline, odorless solid.[6][7][8] Its fundamental properties are dictated by the strong ionic bonding between zinc cations (Zn²⁺) and phosphate anions (PO₄³⁻).[8] This robust ionic lattice is responsible for its high melting point and general stability.

Physicochemical Data Summary

The intrinsic properties of anhydrous this compound are critical reference points for its application. The data presented below represents the bulk material under standard conditions.

| Property | Value | Rationale & Significance |

| Chemical Formula | Zn₃(PO₄)₂ | Indicates a salt formed from three zinc cations and two phosphate anions.[7][8] |

| Molecular Weight | 386.11 g/mol | Essential for stoichiometric calculations in synthesis and formulation.[7][9] |

| Appearance | White crystalline powder | The white color makes it an effective pigment in primer coatings.[1][6] |

| Density | ~3.998 g/cm³ | A relatively high density, relevant for coating formulations and dental applications.[7][9] |

| Melting Point | 900 °C (1652 °F) | High thermal stability allows its use in high-temperature applications and processes.[7][8][10] |

| Solubility in Water | Practically insoluble | This low solubility is paramount for its function as a durable anti-corrosion coating and a stable dental cement.[6][7][8] |

| Solubility in Acids | Soluble | Dissolves in strong mineral and acetic acids, a key property leveraged in its synthesis and etching applications.[6][8][10] |

Crystallography: The Hopeite Structure

While the anhydrous form Zn₃(PO₄)₂ exists, the most well-characterized natural and synthetic forms are hydrated. The mineral hopeite , Zn₃(PO₄)₂·4H₂O, serves as the archetypal crystal structure.[1][11] Understanding this structure is key to comprehending its material properties.

Hopeite crystallizes in the orthorhombic system (space group Pnma).[12][13] Its framework is not a simple lattice but a complex, layered architecture:

-

Tetrahedral Layers: The structure is built upon layers of corner-sharing ZnO₄ and PO₄ tetrahedra. These form robust sheets parallel to the (010) crystal plane.[14]

-

Octahedral Pillars: Interlinking these tetrahedral sheets are interstitial octahedra. In hopeite, these consist of a central zinc atom coordinated to two oxygen atoms from the phosphate groups and four water molecules ([ZnO₂(H₂O)₄]).[13][14]

This unique arrangement, with zinc atoms in both four-coordinate (tetrahedral) and six-coordinate (octahedral) environments, imparts significant stability to the structure.[12][14] Other related natural minerals include parahopeite (a triclinic polymorph) and phosphophyllite (a monoclinic variant where iron can substitute for zinc).[11][15][16]

Synthesis and Characterization: A Validated Protocol

The synthesis of this compound, particularly in nanoparticle form for advanced applications, is most commonly achieved via a chemical precipitation method.[3][17] This approach offers excellent control over particle size and purity.

Experimental Protocol: Nanoparticle Synthesis via Precipitation

This protocol describes a reproducible method for synthesizing crystalline this compound nanoparticles. The causality behind each step is explained to ensure a self-validating workflow.

Reagents:

-

Zinc Acetate (Zn(CH₃COO)₂)

-

Orthophosphoric Acid (H₃PO₄)

-

Deionized Water

-

Ethanol

Methodology:

-

Precursor Preparation: Prepare a 2M solution of zinc acetate in deionized water. Separately, prepare a 2M solution of orthophosphoric acid.

-

Causality: Using equimolar concentrations ensures the correct stoichiometric ratio for the formation of Zn₃(PO₄)₂. Zinc acetate is chosen as it is a readily soluble and pure source of zinc ions.[17]

-

-

Precipitation: While stirring the zinc acetate solution vigorously with a magnetic stirrer, add the orthophosphoric acid solution dropwise. A white precipitate will form immediately.

-

Causality: Vigorous stirring ensures homogeneous mixing, promoting the formation of uniform nanoparticles and preventing localized high concentrations that would lead to larger, agglomerated particles. The dropwise addition maintains control over the reaction rate.[17]

-

-

Aging: Continue stirring the resulting suspension for 3 hours at room temperature.

-

Causality: This "aging" step allows the initially formed amorphous precipitate to crystallize and for the particle size distribution to narrow through a process known as Ostwald ripening.

-

-

Washing & Purification: Filter the white precipitate using a Buchner funnel. Wash the collected solid several times with deionized water, followed by a final wash with ethanol.

-

Causality: Washing with water removes unreacted precursors and soluble byproducts. The ethanol wash is critical for removing residual water and preventing particle agglomeration during drying, as ethanol has a lower surface tension.[17]

-

-

Drying & Calcination: Dry the precipitate in an oven at 80-100°C. For anhydrous this compound, subsequently calcine the powder in a muffle furnace at 300°C for 24 hours.

-

Causality: Drying removes the washing solvents. Calcination at a controlled temperature removes the waters of hydration (transforming hopeite into anhydrous Zn₃(PO₄)₂) and improves crystallinity without causing thermal decomposition.[17]

-

Characterization Workflow

Confirming the identity, purity, and morphology of the synthesized material is non-negotiable.

-

X-Ray Diffraction (XRD): This is the definitive technique for confirming the crystalline phase. The resulting diffraction pattern should be compared to a standard database (e.g., JCPDS card No. 76-0518 for monoclinic Zn₃(PO₄)₂).[17] The absence of extraneous peaks confirms phase purity. Furthermore, the average crystallite size can be estimated from the peak broadening using the Scherrer equation.[17][18]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: This analysis validates the presence of the phosphate functional group. The spectrum of this compound will show characteristic, strong absorption bands corresponding to the vibrational modes of the PO₄³⁻ anion, typically around 1010 cm⁻¹.[17]

-

Scanning Electron Microscopy (SEM): SEM imaging provides direct visual evidence of the particle morphology (e.g., spherical, plate-like) and size distribution, confirming the success of the nanosynthesis protocol.[17]

Chemical Reactivity and Applied Mechanisms

The utility of this compound stems directly from its chemical reactivity, or in some cases, its deliberate inertness.

Anti-Corrosion Mechanism

This compound has become the industry standard corrosion inhibitor in primer paints.[1] Its protective action is a sophisticated dual mechanism, not merely a passive barrier.[19]

-

Barrier Formation: As a pigment, the insoluble this compound particles form a dense, packed layer within the paint matrix. This physically obstructs the path of corrosive agents like water, oxygen, and salts, slowing their penetration to the metal substrate.[6][19][20]

-

Electrochemical Passivation: This is the active, chemical component of its protection. In the presence of moisture that permeates the coating, this compound slowly hydrolyzes, releasing phosphate ions. These ions react with the iron or steel surface, forming a stable, insoluble, and non-conductive layer of iron phosphate. This process, known as passivation, effectively shuts down the anodic sites of the corrosion cell, halting the oxidation of the metal.[19][21][22] Additionally, zinc ions can form complexes that provide cathodic protection.[21]

Dental Cement Setting Reaction

In dentistry, this compound cement is used for luting crowns, bridges, and other permanent restorations.[1][2] It is supplied as a powder (primarily zinc oxide, ZnO, with some magnesium oxide, MgO) and a liquid (an aqueous solution of phosphoric acid, H₃PO₄).[2][23]

The setting is a classic, rapid acid-base reaction: 3ZnO + 2H₃PO₄ → Zn₃(PO₄)₂ + 3H₂O [8]

-

Reaction Dynamics: When the powder and liquid are mixed, the phosphoric acid attacks the surface of the zinc oxide particles.[24] This reaction is highly exothermic , releasing significant heat.[8][25]

-

Final Structure: The reaction does not go to completion. Instead, it forms a cored structure where a matrix of hydrated zinc aluminophosphate gel binds the unreacted cores of the original zinc oxide particles.[26] This composite structure provides the cement with its high compressive strength.

-

pH Profile: A critical clinical consideration is the cement's pH. Immediately after mixing, the presence of excess phosphoric acid gives the cement a very low pH, around 2.0.[25] This can cause transient pulp irritation if not managed correctly. The pH gradually rises as the acid is consumed, reaching approximately 5.5 after 24 hours.[25]

Utility in Drug Delivery

The chemical properties of this compound nanoparticles make them attractive candidates for drug delivery.[3][27]

-

Biocompatibility: Zinc and phosphate are essential elements in the body, lending the material excellent biocompatibility and low toxicity.[3][4][17]

-

Stability and Controlled Release: Its insolubility at physiological pH provides a stable carrier. However, in the slightly more acidic microenvironments of tumors or endosomes, its solubility increases, facilitating the controlled release of a loaded therapeutic agent.[28]

-

Surface Functionalization: The surface of this compound nanoparticles can be readily functionalized with polymers or targeting ligands. This allows for improved colloidal stability in biological fluids and targeted delivery to specific cell types, enhancing therapeutic efficacy and reducing side effects.[5][29] Hollow nanospheres of this compound have shown particularly high drug loading capacity for anticancer agents like doxorubicin.[30]

Conclusion

The —its robust ionic structure, low solubility, specific crystallinity, and defined acid-base reactivity—are the cornerstones of its widespread utility. From the macroscopic scale of protecting steel infrastructure to the nanoscale of delivering targeted therapeutics, a thorough understanding of these core principles is essential for innovation. The ability to synthesize and precisely characterize this material through validated protocols empowers researchers and scientists to harness its full potential, continuing its legacy as a material of significant scientific and industrial importance.

References

-

Synthesis and Characterisation of this compound Nanoparticles by Precipitation Method. (n.d.). International Journal of Nanoscience. [Link]

-

Hill, R. J., & Jones, J. B. (1976). The crystal structure of hopeite. American Mineralogist, 61(9-10), 987-995. [Link]

-

This compound. (n.d.). Ataman Kimya. [Link]

-

Wikipedia. (n.d.). This compound. [Link]

-

Ghasemi, F., et al. (2022). This compound Nanoparticles: A Review on Physical, Chemical, and Biological Synthesis and their Applications. Current Pharmaceutical Biotechnology, 23(10), 1228-1244. [Link]

-

GeeksforGeeks. (2023, December 20). This compound Formula. [Link]

-

Vedantu. (n.d.). This compound: Formula, Properties & Uses Explained. [Link]

-

Testbook. (n.d.). This compound Formula: Learn With Structure, Properties, Uses. [Link]

-

Wikipedia. (n.d.). Hopeite. [Link]

-

Whitaker, A. (1975). The crystal structure of hopeite, Zn₃(PO₄)₂·4H₂O. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 31(8), 2026-2035. [Link]

-

Hill, R. J. (1977). The crystal structure of phosphophyllite. American Mineralogist, 62(7-8), 812-817. [Link]

-

Hill, R. J. (1977). The crystal structure of phosphophyllite. American Mineralogist, 62(7-8), 812-817. [Link]

-

Hill, R. J. (1976). The crystal structure of hopeite. Semantic Scholar. [Link]

-

Krivovichev, S. V., et al. (2020). The Crystal Structure of Sergeysmirnovite, MgZn₂(PO₄)₂·4H₂O, and Complexity of the Hopeite Group and Related Structures. Minerals, 10(1), 59. [Link]

-

This compound. (n.d.). ChemBK. [Link]

-

This compound Anti-Corrosion for Marine Coatings. (n.d.). Maha Asia. [Link]

-

How does this compound prevent corrosion? (2022, November 10). FUNCMATER. [Link]

-

Phosphophyllite Gemstone: Properties, Meanings, Value & More. (2022, September 19). Gem Rock Auctions. [Link]

-

Zinc-Based Dental Cements: Properties, Applications. (n.d.). Medi Study Go. [Link]

-

This compound cement: An overview. (2020, August 15). Dental Education Hub. [Link]

-

Wikipedia. (n.d.). Dental cement. [Link]

-

Phosphophyllite. (n.d.). Mindat.org. [Link]

-

Ghasemi, F., et al. (2022). This compound Nanoparticles: A Review on Physical, Chemical, and Biological Synthesis and their Applications. Ovid. [Link]

-

This compound. (n.d.). AMERICAN ELEMENTS. [Link]

-

Application and Properties of this compound. (2022, May 10). Bansal Trading Company. [Link]

-

Ghasemi, F., et al. (2022). This compound Nanoparticles: A Review on Physical, Chemical, and Biological Synthesis and their Applications. ResearchGate. [Link]

-

This compound. (2021, December 27). Sciencemadness Wiki. [Link]

-

Ramesh, S., & Narayanan, V. (n.d.). Synthesis and Characterisation of this compound Nanoparticles by Precipitation Method. Semantic Scholar. [Link]

-

What is this compound Coating? (n.d.). Condor Machinery. [Link]

-

XRD analysis of pure this compound cement... (n.d.). ResearchGate. [Link]

-

How does this compound coating help in corrosion resistance? (n.d.). Quora. [Link]

-

This compound Cement. (n.d.). Slideshare. [Link]

-

Das, S., et al. (2022). Recent Progress in Synthesis and Applications of this compound Nanoparticles: A Review. Journal of Nanostructure in Chemistry. [Link]

-

One-Step Preparation and Characterization of this compound Nanocrystals with Modified Surface. (2011). Scientific Research Publishing. [Link]

-

This compound Formula: Properties, Chemical Structure and Uses. (n.d.). Extramarks. [Link]

-

The crystal structures of phosphophyllite, veszelyite and kipushite... (n.d.). ResearchGate. [Link]

-

Li, Z., et al. (2013). Low temperature and template-free synthesis of hollow hydroxy this compound nanospheres and their application in drug delivery. Journal of Materials Chemistry B, 1(37), 4729-4736. [Link]

-

All you need to know about dental cements (II): this compound cement. (2019, May 13). Dentaltix. [Link]

-

Representation XRD pattern of this compound... (n.d.). ResearchGate. [Link]

-

STUDIES ON OBTAINING OF this compound NANOMATERIALS. (n.d.). Semantic Scholar. [Link]

-

Das, S., et al. (2019). Synthesis and functionalization of this compound@polyglycidyl methacrylate composites for antimicrobial drug immobilization and controlled release: an in vitro study. New Journal of Chemistry, 43(3), 1336-1347. [Link]

-

Preparation of soluble this compound from ZnO. (2017, April 8). Sciencemadness Discussion Board. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound cement: An overview | Dental Education Hub [dentaleducationhub.com]

- 3. This compound Nanoparticles: A Review on Physical, Chemical, and Biological Synthesis and their Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. atamankimya.com [atamankimya.com]

- 7. This compound Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 8. This compound: Formula, Properties & Uses Explained [vedantu.com]

- 9. This compound Formula: Properties, Chemical Structure and Uses [extramarks.com]

- 10. chembk.com [chembk.com]

- 11. Hopeite - Wikipedia [en.wikipedia.org]

- 12. msaweb.org [msaweb.org]

- 13. journals.iucr.org [journals.iucr.org]

- 14. mdpi.com [mdpi.com]

- 15. msaweb.org [msaweb.org]

- 16. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 17. ijirse.in [ijirse.in]

- 18. ipme.ru [ipme.ru]